molecular formula C9H13NO2S2 B5815887 N,N-dimethyl-4-(methylthio)benzenesulfonamide

N,N-dimethyl-4-(methylthio)benzenesulfonamide

Cat. No. B5815887
M. Wt: 231.3 g/mol
InChI Key: XFQBOCCMZFKOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(methylthio)benzenesulfonamide, also known as MMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of laboratory experiments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylthio)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions through the disruption of hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
N,N-dimethyl-4-(methylthio)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the disruption of cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-4-(methylthio)benzenesulfonamide in laboratory experiments is its high potency and specificity, which allows for precise control over the target protein or pathway being studied. However, N,N-dimethyl-4-(methylthio)benzenesulfonamide can also be toxic at high concentrations, and its effects may be difficult to interpret in complex biological systems.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-4-(methylthio)benzenesulfonamide, including the development of new therapeutic agents for the treatment of cancer and other diseases. Other areas of research could focus on the use of N,N-dimethyl-4-(methylthio)benzenesulfonamide as a tool for studying protein-protein interactions and other cellular processes, as well as the development of new synthesis methods and analytical techniques for studying its effects. Overall, the study of N,N-dimethyl-4-(methylthio)benzenesulfonamide has the potential to contribute significantly to our understanding of cellular biology and the development of new drugs and therapies.

Synthesis Methods

N,N-dimethyl-4-(methylthio)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of N,N-dimethylbenzenesulfonamide with methyl iodide in the presence of a base. Other methods involve the use of various reagents and catalysts to facilitate the reaction and improve the yield of the final product.

Scientific Research Applications

N,N-dimethyl-4-(methylthio)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the areas of biochemistry and pharmacology. One of the most promising applications of N,N-dimethyl-4-(methylthio)benzenesulfonamide is in the study of protein-protein interactions, as it has been shown to be an effective inhibitor of certain protein complexes.

properties

IUPAC Name

N,N-dimethyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQBOCCMZFKOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.